molecular formula C6H11N3O3 B13105114 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one

4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one

Cat. No.: B13105114
M. Wt: 173.17 g/mol
InChI Key: WBWYAYJKEMZUOC-UHFFFAOYSA-N
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Description

4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . These methods provide access to a range of substituted pyrimidines with different functional groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines with different functional groups, such as amino, methoxy, and oxo groups

Scientific Research Applications

4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are involved in key biological processes . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as antiproliferative and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C6H11N3O3/c1-11-3-4(7)8-6(10)9-5(3)12-2/h3,5H,1-2H3,(H3,7,8,9,10)

InChI Key

WBWYAYJKEMZUOC-UHFFFAOYSA-N

Canonical SMILES

COC1C(NC(=O)N=C1N)OC

Origin of Product

United States

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